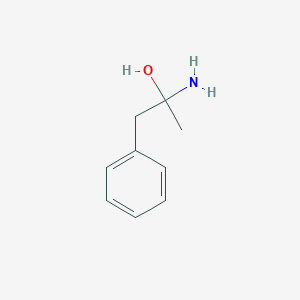
2-Amino-1-phenylpropan-2-ol
Descripción
2-Amino-1-phenylpropan-2-ol is a secondary alcohol and primary amine with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. Its structure features a hydroxyl (-OH) and amino (-NH₂) group on the central carbon (C2) of a three-carbon chain, with a phenyl group attached to the terminal carbon (C1). This arrangement confers unique physicochemical properties, including moderate polarity due to hydrogen-bonding capacity from both functional groups.
The compound’s stereochemistry and substituent positioning influence its biological interactions, such as gastrointestinal absorption and blood-brain barrier (BBB) permeability.
Propiedades
Número CAS |
100033-48-5 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-amino-1-phenylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-9(10,11)7-8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 |
Clave InChI |
VFKHBIUJJCSRJK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)(N)O |
SMILES canónico |
CC(CC1=CC=CC=C1)(N)O |
Sinónimos |
Benzeneethanol, -alpha--amino--alpha--methyl- |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Differences :
- Phenyl Positioning : A phenyl group at C1 (vs. C3) may alter electronic effects, increasing LogP slightly due to reduced polarity.
Substituted Phenyl Derivatives
Substituents on the phenyl ring significantly impact physicochemical and safety profiles:
Key Differences :
- Halogenation (e.g., Cl, F) in 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol increases molecular weight and reduces solubility but enhances binding affinity in drug-receptor interactions .
- Methyl Groups : Alkyl substituents (e.g., 2,5-dimethylphenyl) elevate LogP, reducing aqueous solubility but improving membrane permeability .
Alkyl-Substituted Propanolamines
Compounds with alkyl instead of phenyl groups exhibit distinct properties:
Key Differences :
- Phenyl vs. Methyl: The phenyl group in this compound increases molecular weight and LogP compared to 2-Amino-2-methylpropanol, reducing solubility but enhancing aromatic interactions in drug design.
- Hydrogen Bonding: 1-Amino-2-propanol’s simpler structure enables higher solubility (~100 mg/mL) but limits applications in hydrophobic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


